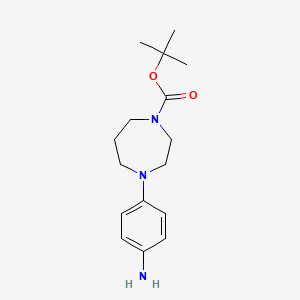
5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is a synthetic organic compound with potential applications in various fields of research and industry. It has a CAS Number of 1263212-96-9 and a molecular weight of 248.19 . The IUPAC name for this compound is 5-(1,3-benzodioxol-5-yloxy)-2-furoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of furan platform chemicals (FPCs) like “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” has been a topic of interest in the chemical industry . The industry is gradually shifting from traditional resources such as crude oil to biomass . This transition requires replacing the workhorse of chemical reactants and petroleum refineries with biorefineries . FPCs are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .Molecular Structure Analysis
The InChI code for “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is 1S/C12H8O6/c13-12(14)9-3-4-11(18-9)17-7-1-2-8-10(5-7)16-6-15-8/h1-5H,6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
“5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 248.19 .Future Directions
The future of furan platform chemicals like “5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid” lies in the shift from traditional resources such as crude oil to biomass . This transition will replace the workhorse of chemical reactants and petroleum refineries with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . The spectacular range of compounds that can be economically synthesized from biomass via FPCs is an area of future exploration .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid involves the reaction of furan-2-carboxylic acid with 1,3-dioxaindane-5-methanol in the presence of a dehydrating agent to form the desired compound.", "Starting Materials": [ "Furan-2-carboxylic acid", "1,3-dioxaindane-5-methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0°C.", "Step 2: A dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) is added dropwise to the reaction mixture while stirring.", "Step 3: The reaction mixture is allowed to warm to room temperature and stirred for several hours to complete the dehydration reaction.", "Step 4: 1,3-dioxaindane-5-methanol is added to the reaction mixture and the resulting mixture is heated to reflux for several hours.", "Step 5: The reaction mixture is cooled and the desired product, 5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid, is isolated by filtration and purification (e.g. recrystallization)." ] } | |
CAS RN |
1263212-96-9 |
Product Name |
5-(1,3-dioxaindan-5-yloxy)furan-2-carboxylic acid |
Molecular Formula |
C12H8O6 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)